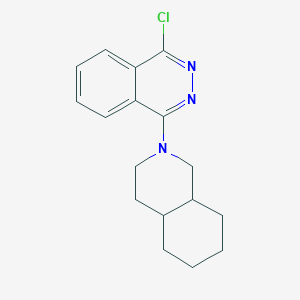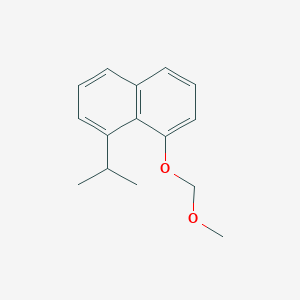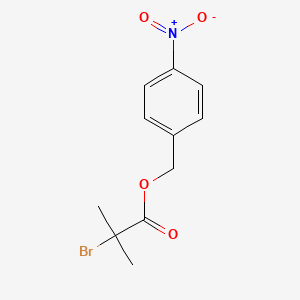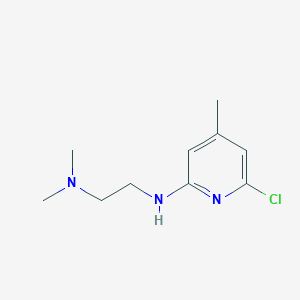
N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of a dimethylaminoethylamino group attached to the pyridine ring, along with a methyl and a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine typically involves the reaction of 4-methyl-6-chloropyridine with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of the chlorine and methyl groups can also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethylamine: A related compound with similar functional groups but lacking the pyridine ring.
4-Methyl-6-chloropyridine: A precursor in the synthesis of N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine.
2-(2-Dimethylaminoethylamino)-4-methylpyridine: A similar compound without the chlorine substituent.
Uniqueness
This compound is unique due to the combination of its functional groups and the pyridine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H16ClN3 |
|---|---|
Molecular Weight |
213.71 g/mol |
IUPAC Name |
N-(6-chloro-4-methylpyridin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C10H16ClN3/c1-8-6-9(11)13-10(7-8)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
BJGZJPJYNOKXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


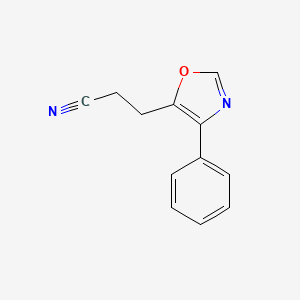
![4-[(3-Chlorophenyl)methoxy]benzonitrile](/img/structure/B8669181.png)
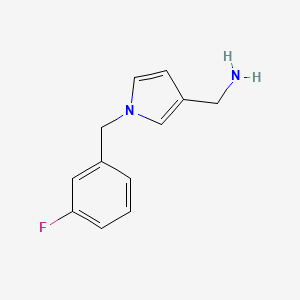
![tert-Butyl 6-nitro-3',6'-dihydro-[3,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B8669196.png)
![1-[tert-butyl(dimethyl)silyl]azetidin-2-one](/img/structure/B8669203.png)
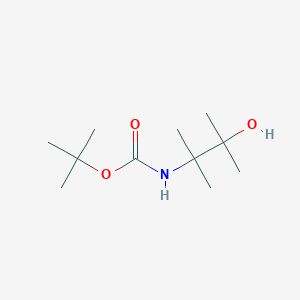
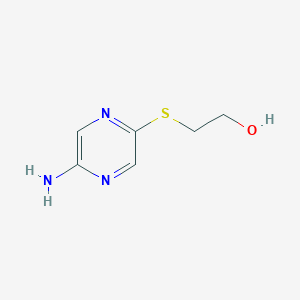
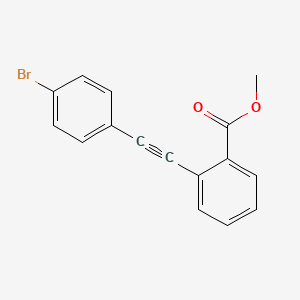
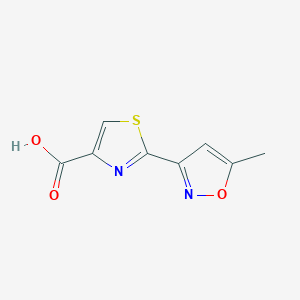
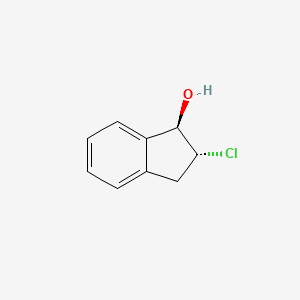
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylheptyl)oxy]-](/img/structure/B8669256.png)
